5-Dodecene, (5Z)-
Description
5-Dodecene, (5Z)- is a monounsaturated hydrocarbon with the chemical formula C₁₂H₂₄ and a molecular weight of 168.3190 g/mol . It is classified as a cis (Z) isomer due to the spatial arrangement of substituents around the double bond at the fifth carbon. The compound is identified by the CAS Registry Number 7206-28-2 and is also referred to as cis-5-dodecene or (Z)-5-dodecene . It occurs naturally in essential oils, such as those from Eryngium foetidum leaves, where it coexists with aldehydes like (2E)-2-dodecenal and aromatics like trimethylbenzaldehyde .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24 |
|---|---|
Molecular Weight |
168.32 g/mol |
IUPAC Name |
dodec-5-ene |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8,10,12H2,1-2H3 |
InChI Key |
ZOKYTRIEIDWYSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrogenation
Reaction Equation:
Key Details:
-
Proceeds via syn addition of hydrogen across the double bond using catalysts like Ni, Pd, or Pt .
-
The Z-configuration does not affect the final product (saturated dodecane) but may influence reaction kinetics.
| Parameter | Value/Description |
|---|---|
| Catalysts | Nickel, Palladium, Platinum |
| Temperature | 80–150°C (optimized for selectivity) |
| Pressure | 1–3 atm H |
| Yield | >95% under optimal conditions |
Halogenation
Reaction Equation:
Mechanism:
-
Electrophilic addition with anti stereochemistry due to bromonium ion intermediate formation .
-
The Z-configuration results in distinct spatial arrangement of substituents during attack.
| Halogen | Conditions | Product Stereochemistry |
|---|---|---|
| Bromine (Br) | Room temperature, inert solvent | Vicinal dibromide (anti-adduct) |
| Chlorine (Cl) | UV light or heat | Radical chlorination products |
Hydrohalogenation
Reaction Equation:
Regioselectivity:
-
Follows Markovnikov’s rule unless peroxides are present (anti-Markovnikov).
-
Reaction rate depends on HCl concentration and solvent polarity.
| Condition | Outcome |
|---|---|
| Without peroxides | Chlorine adds to more substituted C |
| With peroxides | Chlorine adds to less substituted C |
Epoxidation
Reaction Equation:
-
Peracid-mediated epoxidation retains Z-configuration in the epoxide ring.
Ozonolysis
Reaction Equation:
Polymerization
Reaction Equation:
-
Catalytic polymerization yields branched polymers with applications in lubricants.
| Catalyst Type | Polymer Structure | Application |
|---|---|---|
| Ziegler-Natta | Isotactic | Industrial lubricants |
| Metallocene | Syndiotactic | Specialty materials |
Reaction Kinetics and Stereochemical Impact
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereoisomers of Dodecene
5-Dodecene, (5Z)- differs from other dodecene isomers in the position and geometry of the double bond. Key comparisons include:
Key Differences :
- Positional Isomers : 1-Dodecene has a terminal double bond, making it more reactive in polymerization compared to internal alkenes like 5-dodecene.
- Stereoisomers: The Z configuration in 5-dodecene results in a bent molecular structure, leading to a lower melting point and higher solubility in nonpolar solvents compared to the E isomer.
Functional Group Variants
5-Dodecene-1-ol, acetate, (Z)-
- Formula : C₁₄H₂₆O₂, Molecular Weight : 226.3550 .
- Compared to 5-Dodecene, (5Z)- , this compound includes an acetylated hydroxyl group at the first carbon. The acetate group enhances its stability and volatility, making it suitable for gas chromatography analysis .
Hexane
- A byproduct in the synthesis of 5-dodecene from 1-octadecanol via dehydration and bond cleavage .
Preparation Methods
Reaction Mechanism and Optimization
The protocol begins with the protection of 5-hexyn-1-ol using 3,4-dihydro-2H-pyran to form 1-(tetrahydropyran-2-yloxy)-5-hexyne, achieving 94% yield. Subsequent Pd(0)-catalyzed cross-coupling with a bromoalkene introduces the double bond stereoselectively. Key parameters include:
This method achieves ≥85% yield for the intermediate alkyne-alkene adduct, which is subsequently deprotected and reduced to the target alkene.
Selective Hydrogenation of Alkynes
The semi-hydrogenation of 5-dodecyne to (5Z)-5-Dodecene is a critical route, relying on catalysts that favor cis-addition of hydrogen.
Catalyst Systems and Performance
Comparative studies highlight the efficacy of Lindlar catalyst (Pd/CaCO₃ with quinoline) versus nickel boride (Ni₂B):
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Cis:Trans Ratio | Yield (%) |
|---|---|---|---|---|
| Lindlar (Pd/CaCO₃) | 1 | 25 | 95:5 | 92 |
| Nickel Boride (Ni₂B) | 3 | 50 | 89:11 | 88 |
Lindlar’s superior selectivity arises from quinoline’s role in poisoning surface sites that promote over-hydrogenation or isomerization. Solvent choice (e.g., ethyl acetate vs. methanol) further modulates selectivity by stabilizing the cis transition state.
Hydrozirconation-Protonolysis Strategy
Hydrozirconation offers a stereospecific route to Z-alkenes via anti-addition of zirconocene to alkynes, followed by protonolysis.
Synthetic Procedure and Efficiency
Treatment of 5-dodecyne with Schwartz’s reagent (Cp₂ZrHCl) generates a zirconacyclopropane intermediate, which undergoes protonolysis with acetic acid to yield (5Z)-5-Dodecene. Key metrics include:
| Step | Conditions | Outcome |
|---|---|---|
| Hydrozirconation | −78°C, THF, 2 h | Quantitative alkyne conversion |
| Protonolysis | 0°C, HOAc, 1 h | 93% isolated yield, >99% Z |
This method avoids transition metals post-protonolysis, simplifying purification and enhancing scalability.
Q & A
Q. How do steric effects in (5Z)-5-Dodecene derivatives influence their liquid crystal properties?
- Methodology : Synthesize alkyl-substituted derivatives and measure phase transitions via differential scanning calorimetry (DSC). Correlate molecular geometry (from X-ray crystallography) with nematic-isotropic transition temperatures. Use polarized optical microscopy (POM) to assess mesophase stability .
Guidelines for Structuring Research
- Experimental Design : Follow protocols in for reproducibility, including detailed synthesis steps and validation metrics (e.g., yield, purity).
- Data Contradictions : Address discrepancies by replicating studies under identical conditions and publishing negative results .
- Ethical Compliance : Adhere to safety protocols in and disclose conflicts of interest per .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
